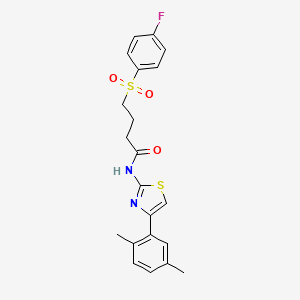
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, commonly known as DMF, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. The compound is a member of the sulfonylurea family and has been extensively studied for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
1. Structural Characterization and Synthesis:
- Research by Kariuki et al. (2021) focused on synthesizing and characterizing structures similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide. Their work involved crystallization and single-crystal diffraction to determine the molecular structure, which is essential for understanding the chemical and physical properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
2. Development of Novel Drug Candidates:
- Ren et al. (2000) explored the synthesis of compounds with a similar molecular structure for use as herbicides. Their work involved establishing biophore models and assessing herbicidal activities, illustrating the potential of these compounds in agricultural applications (Ren et al., 2000).
- Vulpetti et al. (2006) reported on the discovery of new inhibitors for cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. Their work demonstrates the potential of compounds with similar structures in the development of anticancer drugs (Vulpetti et al., 2006).
3. Anticancer and Antimicrobial Applications:
- Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, showing their effectiveness against various cancer cell lines. This suggests the potential application of similar compounds in cancer treatment (Turov, 2020).
- Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. This highlights the potential use of these compounds in the development of new anticonvulsant drugs (Farag et al., 2012).
- Raval et al. (2012) investigated the antimicrobial activity of synthesized compounds similar in structure, demonstrating their potential in creating new antimicrobial agents (Raval, Naik, & Desai, 2012).
4. Material Science and Photophysical Properties:
- Diwu et al. (1997) researched the synthesis and spectral properties of fluorescent dyes with similar molecular structures. Their work is significant for the development of fluorescent molecular probes in biological and material sciences (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
- Murai, Furukawa, & Yamaguchi (2018) focused on the photophysical properties of 5-N-Arylaminothiazoles, which is relevant for the development of low-molecular-weight fluorescent compounds for various scientific applications (Murai, Furukawa, & Yamaguchi, 2018).
Propiedades
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-14-5-6-15(2)18(12-14)19-13-28-21(23-19)24-20(25)4-3-11-29(26,27)17-9-7-16(22)8-10-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQPTXFQXGFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

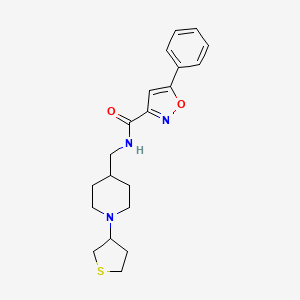
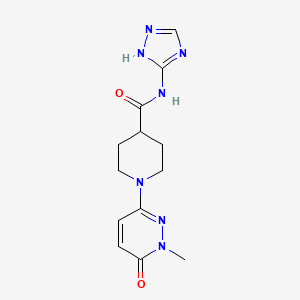
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2471563.png)

![12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2471566.png)
![N-(2,3-dimethylphenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471567.png)
![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)
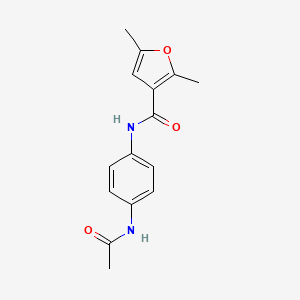
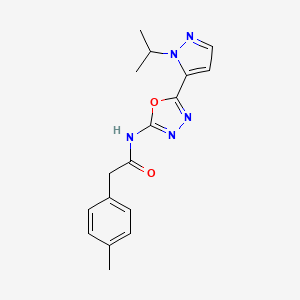

![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)
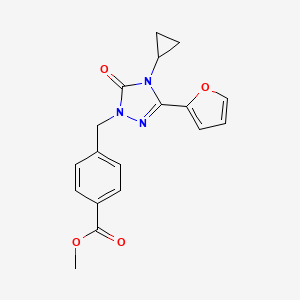
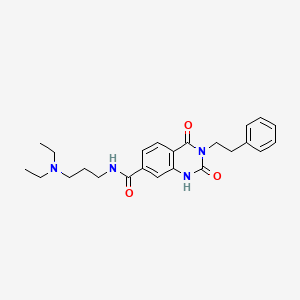
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)